N,N-Dibenzylacrylamide

説明

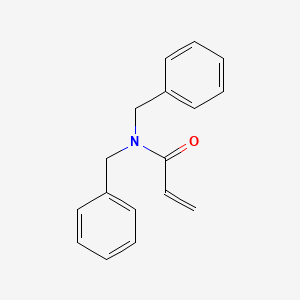

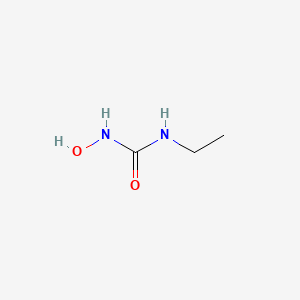

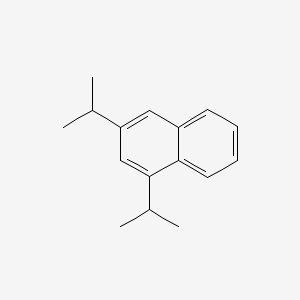

N,N-Dibenzylacrylamide is a chemical compound consisting of aniline with two benzyl groups as substituents on the nitrogen . It crystallizes in the monoclinic crystal system .

Synthesis Analysis

One method to produce dibenzylaniline involves a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran, which yields a tin amide compound. This then reacts with benzyl bromide to yield dibenzylaniline .

Molecular Structure Analysis

The molecular formula of this compound is C17H17NO . The unit cell dimensions are a=11.751 Å b=9.060 Å c=29.522 Å, and β=94.589° .

Physical And Chemical Properties Analysis

This compound is a yellowish-white crystal . It is insoluble in water but soluble in ether and ethanol .

科学的研究の応用

Reagent for N-Debenzylation

N,N-Dibenzylacrylamide is explored in the context of N-debenzylation. Grayson and Davis (2005) discuss using N-iodosuccinimide as a reagent for selective mono- or didebenzylation in multifunctionalized carbohydrate and amino acid derived N-dibenzylamines with neighboring O-functionality (Grayson & Davis, 2005).

Biomedical Applications

A study by Guo et al. (2017) investigates the biocompatibility and cellular uptake mechanisms of poly(N-isopropylacrylamide), which is widely used in biomedical applications like drug delivery systems and diagnostic assays. Their work provides critical information for the development and clinical applications of poly(N-isopropylacrylamide) in the biomedical field (Guo et al., 2017).

Peptide Phosphorylation

Perich and Johns (1988) highlight the use of dibenzyl N,N-diethylphosphoramidite as a highly reactive reagent for efficient phosphorylation of protected serine derivatives and serine-containing peptides (Perich & Johns, 1988).

Photolabile Groups in Polymer Science

Zhao et al. (2012) discuss the importance of polymers featuring photolabile groups in polymer and materials science, specifically focusing on the o-nitrobenzyl group (o-NB), which is used in photodegradable hydrogels and other applications (Zhao et al., 2012).

Light-Switchable Polymer Interactions

A 2013 study by Sobolčiak et al. describes a cationic polymer, which transforms to a zwitterionic form upon light irradiation. This property is utilized for DNA condensation and release, and switching antibacterial activity (Sobolčiak et al., 2013).

Metabolism Studies

Beckett, Coutts, and Gibson's research in 1975 focuses on the metabolism of dibenzylamine, identifying N-oxidation as a major metabolic process and NN-dibenzylhydroxylamine as the major in vitro metabolic product (Beckett, Coutts & Gibson, 1975).

Neurogenic Agents for Alzheimer's Disease

López-Iglesias et al. (2014) describe a family of melatonin-N,N-dibenzyl(N-methyl)amine hybrids with multifunctional properties. These hybrids show neurogenic, antioxidant, cholinergic, and neuroprotective properties, making them potential drugs for Alzheimer's disease (López-Iglesias et al., 2014).

Benzylation Reactions

Selva, Marques, and Tundo (1995) discuss the use of dibenzyl carbonate for benzylation reactions, demonstrating high selectivity in mono-C-benzyl derivatives (Selva, Marques & Tundo, 1995).

Safety and Hazards

特性

IUPAC Name |

N,N-dibenzylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-2-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVGZOMJVVQBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451377 | |

| Record name | N,N-Dibenzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57625-28-2 | |

| Record name | N,N-Dibenzylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3053953.png)